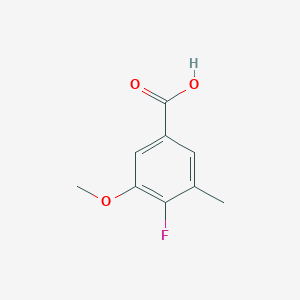

4-Fluoro-3-methoxy-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methoxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXVHDPZFBGFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Methoxy 5 Methylbenzoic Acid and Its Precursors

Established Synthetic Pathways to 4-Fluoro-3-methoxy-5-methylbenzoic Acid

Established synthetic strategies for molecules of this type generally rely on the sequential introduction of functional groups onto a benzene (B151609) ring, leveraging the directing effects of existing substituents to achieve the desired substitution pattern.

Multi-Step Synthesis from Readily Available Aromatic Compounds

A plausible and common approach for the synthesis of this compound involves a multi-step sequence starting from a simpler, commercially available substituted benzene. One such hypothetical pathway could commence with 3-fluoro-5-nitrotoluene. The steps could be as follows:

Nitration of a suitable precursor: The synthesis could begin with the nitration of a compound like m-fluorotoluene. However, this would lead to a mixture of isomers. A more controlled approach would be to start with a precursor where the desired substitution pattern is more readily achieved.

Reduction of the nitro group: The nitro group of a suitable precursor, such as a nitrated fluorotoluene derivative, can be reduced to an amino group.

Sandmeyer reaction: The resulting amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction.

Methylation of the hydroxyl group: The hydroxyl group can then be methylated to form the methoxy (B1213986) group.

Oxidation of the methyl group: The methyl group on the aromatic ring can be oxidized to a carboxylic acid. This is a common transformation in the synthesis of benzoic acid derivatives. researchgate.net

An alternative strategy could involve the use of a pre-existing benzoic acid derivative and introducing the other substituents. For instance, starting with a fluorinated benzoic acid and introducing the methyl and methoxy groups through electrophilic aromatic substitution and other functional group interconversions is another viable, though potentially challenging, route due to the directing effects of the carboxyl group.

Regioselective Functionalization Approaches

The key to successfully synthesizing this compound lies in the regioselective introduction of each substituent. The directing effects of the substituents play a crucial role in determining the position of the next incoming group.

Fluorine: As a halogen, fluorine is an ortho-, para-director, but deactivating.

Methoxy group: This is a strongly activating and ortho-, para-directing group.

Methyl group: This is an activating and ortho-, para-directing group.

Carboxyl group: This is a deactivating and meta-directing group.

Considering these effects, the order of introduction of the functional groups is critical. For example, in a hypothetical synthesis starting from a fluorinated precursor, the introduction of other groups would be directed by the fluorine atom. Subsequent reactions would then be governed by the combined directing effects of all substituents present on the ring. The synthesis of related polysubstituted benzoic acids often involves carefully planned sequences of nitration, halogenation, reduction, diazotization, and substitution reactions to achieve the desired isomer. researchgate.netresearchgate.net

Mechanistic Studies of Key Synthetic Steps

The synthesis of this compound would involve several fundamental organic reactions, each with a well-studied mechanism.

Electrophilic Aromatic Substitution: The introduction of groups like nitro or halogens onto the aromatic ring proceeds via electrophilic aromatic substitution. This mechanism involves the generation of a strong electrophile that attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring. The regioselectivity of this reaction is dictated by the ability of the existing substituents to stabilize or destabilize the carbocation intermediate at different positions (ortho, meta, para). nih.govresearchgate.netlibretexts.orglibretexts.org

Nucleophilic Aromatic Substitution: The introduction of a methoxy group might be achieved through a nucleophilic aromatic substitution (SNAr) reaction, particularly if a good leaving group (like a nitro group or another halogen) is present at the desired position and the ring is activated towards nucleophilic attack. This mechanism typically involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group.

Oxidation of Alkylbenzenes: The conversion of the methyl group to a carboxylic acid is often accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. The reaction proceeds via a free-radical mechanism at the benzylic position, which is particularly susceptible to oxidation due to the stability of the resulting benzylic radical. researchgate.net

Novel and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient methods. These principles can be applied to the synthesis of this compound.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of substituted benzoic acids, this can include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or supercritical CO2. For example, the oxidation of aldehydes to carboxylic acids has been successfully carried out in water. mdpi.com

Catalysis: Employing catalytic methods instead of stoichiometric reagents to minimize waste. This is particularly relevant for oxidation and coupling reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

One example of a greener approach is the one-pot synthesis of 3-aminobenzoic acid in subcritical water, which combines the reduction of a nitro group and the oxidation of a formyl group in a single step. mdpi.com

Catalytic Approaches to Benzoic Acid Derivatives

Catalysis offers a powerful tool for the efficient and selective synthesis of benzoic acid derivatives.

Palladium-Catalyzed Carboxylation: A promising method for introducing a carboxyl group is the palladium-catalyzed carboxylation of aryl halides or triflates with carbon monoxide. More recently, methods for the direct carboxylation of C-F bonds with CO2 have been explored, which represents a significant advancement in utilizing a renewable C1 feedstock. chemrevlett.com

Frustrated Lewis Pairs for CO2 Activation: The use of "Frustrated Lewis Pairs" (FLPs) to activate carbon dioxide for the carboxylation of aromatic compounds is an emerging area. These systems can promote the carboxylation of aromatics under relatively mild conditions. scirp.org

Selenium-Catalyzed Oxidation: A green protocol for the synthesis of carboxylic acids from aldehydes utilizes a selenium-containing catalyst with hydrogen peroxide as the oxidant in water. This method offers good to excellent yields under mild conditions. mdpi.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as functionalized magnetic nanoparticles, can simplify product purification and allow for catalyst recycling, contributing to a more sustainable process. nih.gov

These catalytic methods, while not specifically reported for this compound, represent the forefront of synthetic methodology and could be adapted for its preparation.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. Key parameters that can be fine-tuned include reaction temperature, solvent, catalyst, and reaction time.

For the hydrolysis of the methyl ester precursor, optimization would focus on the concentration of the base (e.g., sodium hydroxide), the ratio of methanol (B129727) to water in the solvent mixture, and the reaction time to ensure complete conversion while minimizing potential side reactions. A yield of 97% has been reported for the hydrolysis of the closely related methyl 4-fluoro-3-methoxybenzoate, suggesting that high yields are attainable for the target compound under optimized conditions. chemicalbook.com

In the case of a Grignard-based synthesis, where a brominated precursor is converted to a Grignard reagent, optimization is critical. Factors such as the choice of solvent (typically anhydrous ethers like diethyl ether or tetrahydrofuran), temperature control (often initiated at low temperatures), and the rate of addition of reactants are essential for efficient Grignard reagent formation and subsequent carboxylation. numberanalytics.comresearchgate.netgmu.edu The use of "turbo" Grignard reagents, such as iPrMgCl·LiCl, has been shown to facilitate the bromine-magnesium exchange in substituted bromobenzenes, even in the presence of other functional groups.

For electrophilic aromatic substitution reactions, such as nitration or halogenation on the aromatic ring, the choice and concentration of the acid catalyst (e.g., sulfuric acid, oleum) and the nitrating or halogenating agent, as well as the reaction temperature, are pivotal in controlling the regioselectivity and preventing the formation of undesired isomers or poly-substituted products. google.com

Derivatization Strategies of the this compound Scaffold

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These derivatization strategies can be broadly categorized into functionalization of the carboxylic acid group, modification of the aromatic ring, and selective manipulation of the methoxy and methyl substituents.

Carboxylic Acid Functionalization Reactions

The carboxylic acid group is a versatile handle for a wide array of chemical transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. Microwave-assisted esterification has been shown to be an efficient method for structurally similar substituted benzoic acids. For instance, 3-fluoro-4-methoxybenzoic acid can undergo Fischer esterification to produce various ester derivatives. ossila.com

Amide Formation: Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. libretexts.org This two-step process is a standard and effective method for creating amide bonds.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation, it is generally non-selective. libretexts.org Borane (BH₃) reagents, such as BH₃-THF or BH₃-SMe₂, offer a milder and often more selective alternative, capable of reducing carboxylic acids in the presence of other reducible functional groups. commonorganicchemistry.com

Aromatic Ring Modification via Substitution Reactions

The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the existing substituents: the fluoro, methoxy, and methyl groups.

The methoxy group is a strong activating, ortho-, para-director. The methyl group is a weakly activating, ortho-, para-director. The fluoro group is a weakly deactivating, ortho-, para-director due to the interplay of its strong inductive electron-withdrawing effect and its resonance electron-donating effect. youtube.comresearchgate.netlibretexts.orglibretexts.org The combined directing effects of these groups will influence the position of incoming electrophiles. The position ortho to the methoxy group and meta to the fluorine and methyl groups (C6) and the position ortho to the fluorine and meta to the methoxy and methyl groups (C2) are the most likely sites for electrophilic attack.

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and a strong acid catalyst like sulfuric acid or oleum. google.com The regioselectivity of the nitration will be dictated by the directing effects of the existing substituents. For example, the nitration of 4-fluoro-2-methoxyaniline (B49241) derivatives often occurs at the position para to the activating methoxy group. google.com

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring via electrophilic aromatic substitution, typically using a Lewis acid catalyst. For instance, the bromination of 4-fluorobenzaldehyde (B137897) can be achieved using bromine in the presence of aluminum chloride or oleum. google.comgoogleapis.com

Selective Functionalization of Methoxy and Methyl Groups

The methoxy and methyl groups on the aromatic ring also provide opportunities for selective functionalization.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group (phenol). This demethylation can be achieved using various reagents. Strong acids like hydrogen bromide in acetic acid have been used for the demethylation of 3-fluoro-4-methoxybenzoic acid. chemsynthesis.com Other reagents for demethylation include boron tribromide (BBr₃) and certain thiol-based systems. rsc.orgsciencemadness.org The reactivity towards demethylation can be influenced by the electronic nature of other substituents on the ring, with electron-withdrawing groups sometimes retarding the reaction. rsc.org

Functionalization of the Methyl Group: The methyl group can undergo benzylic functionalization, most commonly through radical bromination to form a benzyl bromide. Reagents such as N-bromosuccinimide (NBS) with a radical initiator or boron tribromide can be used for this purpose. tandfonline.combohrium.comtandfonline.com The resulting benzyl bromide is a versatile intermediate that can be converted to other functional groups, such as alcohols, ethers, or amines. google.comossila.com The presence of deactivating groups on the aromatic ring can make benzylic bromination more challenging. google.com

Chemical Transformations and Reaction Mechanisms Involving 4 Fluoro 3 Methoxy 5 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The susceptibility of the benzene (B151609) ring in 4-fluoro-3-methoxy-5-methylbenzoic acid to electrophilic aromatic substitution (EAS) is governed by the directing and activating or deactivating nature of its substituents. Substituents that donate electron density to the ring activate it towards electrophilic attack, while those that withdraw electron density deactivate it. libretexts.orglibretexts.org

The substituents on the ring are:

-OCH₃ (methoxy): A strongly activating group due to its +M (mesomeric or resonance) effect, which donates electron density to the ring. It is an ortho, para-director. libretexts.org

-CH₃ (methyl): A weakly activating group through inductive effects and hyperconjugation. It is also an ortho, para-director.

-F (fluoro): A deactivating group due to its strong -I (inductive) effect, but it directs incoming electrophiles to the ortho and para positions due to its +M effect. wikipedia.org

-COOH (carboxylic acid): A deactivating group due to its -I and -M effects, directing incoming electrophiles to the meta position. doubtnut.comquora.comdoubtnut.com

In this compound, the positions ortho and para to the strongly activating methoxy (B1213986) group are positions 2, 4, and 6. Position 4 is occupied by the fluoro group. The directing effects of the activating methoxy and methyl groups and the deactivating fluoro group will guide the position of substitution. The carboxylic acid group deactivates the entire ring, but its meta-directing influence will be overridden by the powerful ortho, para-directing activating groups. unizin.org

The only available position for substitution on the aromatic ring is at C6, which is ortho to the methoxy group and meta to the carboxylic acid. The combined activating effects of the methoxy and methyl groups at this position will likely overcome the deactivating effect of the fluoro and carboxyl groups, allowing for electrophilic substitution to occur, albeit possibly under forcing conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Product |

| HNO₃/H₂SO₄ | 4-Fluoro-3-methoxy-5-methyl-6-nitrobenzoic acid |

| Br₂/FeBr₃ | 6-Bromo-4-fluoro-3-methoxy-5-methylbenzoic acid |

| SO₃/H₂SO₄ | 4-Fluoro-3-methoxy-5-methyl-6-sulfobenzoic acid |

Nucleophilic Aromatic Substitution Reactions at the Fluoro Position

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. numberanalytics.com In this compound, the fluorine atom can potentially act as a leaving group. However, the ring is substituted with electron-donating methoxy and methyl groups, which are not conducive to SNAr as they increase electron density on the ring, repelling incoming nucleophiles.

For SNAr to occur at the C4 position, a strong nucleophile would be required, and the reaction would likely need harsh conditions. The presence of the deactivating carboxylic acid group, while electron-withdrawing, is not in an ortho or para position to the fluorine atom to sufficiently activate it for substitution. Therefore, nucleophilic aromatic substitution at the fluoro position is predicted to be challenging for this molecule.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group capable of undergoing several important transformations.

Esterification Reactions and Kinetic Studies

Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. iajpr.com The rate of esterification can be influenced by the steric hindrance around the carboxylic acid. acs.org In this compound, the presence of substituents at both ortho positions (methoxy and methyl groups) creates significant steric hindrance around the carboxylic acid moiety. This steric crowding can impede the approach of the alcohol, slowing down the reaction rate compared to an unsubstituted benzoic acid. stackexchange.com

Kinetic studies on the esterification of various substituted benzoic acids have shown that ortho substituents generally decrease the reaction rate. google.comresearchgate.net To achieve efficient esterification of sterically hindered acids like the title compound, more reactive reagents or specialized methods may be necessary, such as using trifluoroacetic anhydride (B1165640) to form a mixed anhydride intermediate. acs.org

Table 2: Common Esterification Methods

| Method | Reagents | Applicability to Hindered Acids |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Slow, may require harsh conditions |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Effective |

| Anhydride Formation | Trifluoroacetic Anhydride, then Alcohol | Effective |

Amidation and Peptide Coupling Applications

The formation of amides from carboxylic acids and amines is a fundamental reaction in organic synthesis, particularly in the construction of peptides. Direct reaction requires high temperatures, so coupling reagents are typically employed. britannica.com The steric hindrance of this compound presents a challenge for amidation reactions. organic-chemistry.org

For the coupling of sterically hindered acids, a variety of powerful peptide coupling reagents have been developed. uni-kiel.de These reagents activate the carboxylic acid, facilitating its reaction with an amine. Examples include phosphonium-based reagents like PyBOP and uronium-based reagents like HATU. peptide.com These are designed to be highly reactive to overcome the steric barrier. nih.govuniurb.it Another approach for hindered acids is their conversion to a Weinreb amide, which can then be used in further synthetic steps. organic-chemistry.orgacs.org

Reduction to Aldehyde or Alcohol Derivatives

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). britannica.comwikipedia.orglibretexts.org This is a general and effective method that would be expected to convert this compound to (4-fluoro-3-methoxy-5-methylphenyl)methanol. quora.comquora.comresearchgate.netqub.ac.uk Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.orgquora.com

The reduction of a carboxylic acid to an aldehyde is more challenging as the aldehyde is more reactive than the starting carboxylic acid and is typically further reduced to the alcohol. libretexts.org A common strategy to achieve this transformation is a two-step process. The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri(tert-butoxy)aluminum hydride or diisobutylaluminum hydride (DIBAL-H). acs.orgyoutube.comquora.comvedantu.comquora.com

Investigating the Influence of Fluoro and Methoxy Substituents on Reactivity

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). wikipedia.orgkhanacademy.org The inductive effect deactivates the ring towards EAS but can help stabilize the carboxylate anion, increasing the acidity of the carboxylic acid compared to its non-fluorinated analog. libretexts.orglibretexts.org The resonance effect, although weaker, directs incoming electrophiles to the ortho and para positions.

Methoxy Group: The methoxy group has an electron-withdrawing inductive effect (-I) but a much stronger electron-donating resonance effect (+M). libretexts.org This strong resonance effect makes it a powerful activating group and an ortho, para-director in EAS. lumenlearning.com This electron-donating nature destabilizes the carboxylate anion, which would decrease the acidity of the benzoic acid. libretexts.org

The combined influence of these substituents results in a complex electronic environment. The acidity of the carboxylic acid, for instance, is a balance between the acid-strengthening inductive effect of the fluorine and the acid-weakening resonance effect of the methoxy group. The steric bulk of the ortho methoxy and methyl groups can force the carboxylic acid group out of the plane of the benzene ring, a phenomenon known as the ortho effect. stackexchange.comwikipedia.orgstackexchange.comresearchgate.net This can inhibit resonance between the carboxyl group and the aromatic ring, leading to an increase in acidity. The ultimate reactivity of the molecule in any given transformation is a fine balance of these competing electronic and steric factors. numberanalytics.com

Electronic Effects on Reaction Pathways

The electronic nature of the fluoro, methoxy, and methyl substituents significantly influences the reaction pathways of this compound. These effects can be broadly categorized into inductive and resonance effects, which either donate or withdraw electron density from the benzene ring and the carboxylic acid group.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. viu.ca The substituent constants (σ) for the groups present in this compound are key to understanding its chemical behavior.

Table 1: Hammett Substituent Constants

| Substituent | σ_meta | σ_para |

|---|---|---|

| -F | 0.34 | 0.06 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

Data sourced from established chemical literature. stenutz.euiitd.ac.in

The fluoro group at the 4-position is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). However, it also has a weak electron-donating resonance effect (+R) due to its lone pairs of electrons. In the para position, the resonance effect can partially offset the inductive effect.

The methoxy group at the 3-position exhibits a dual electronic nature. It has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring.

The methyl group at the 5-position is generally considered an electron-donating group through both a weak inductive effect (+I) and hyperconjugation.

The collective electronic influence of these substituents directs the regioselectivity of electrophilic aromatic substitution reactions and modulates the acidity of the carboxylic acid. The electron-withdrawing nature of the fluorine atom, combined with the meta-positioning of the electron-donating methoxy and methyl groups relative to each other, creates a complex electronic environment that can be exploited for selective chemical modifications.

Steric Hindrance Considerations

Steric hindrance plays a pivotal role in the reactivity of this compound, primarily due to the presence of two ortho substituents (methoxy and methyl groups) relative to the carboxylic acid group. This phenomenon is often referred to as the "ortho effect." wikipedia.orgwordpress.com

The steric bulk of the methoxy and methyl groups can force the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This "Steric Inhibition of Resonance" (SIR) has a significant impact on the properties and reactivity of the molecule. stackexchange.com By disrupting the coplanarity, the resonance interaction between the carboxyl group and the aromatic ring is diminished. vedantu.com This has a notable consequence on the acidity of the benzoic acid. While resonance with the phenyl ring is inhibited, the carboxylate anion formed upon deprotonation is stabilized, leading to an increase in acidity compared to what would be expected based on electronic effects alone. vedantu.com

Furthermore, steric hindrance from the ortho substituents can impede the approach of reagents to the carboxylic acid group, potentially slowing down reactions such as esterification or amidation. The accessibility of the ortho and para positions on the aromatic ring to electrophilic attack is also influenced by the steric bulk of the existing substituents. For instance, an incoming electrophile might be directed to the less sterically hindered position available on the ring.

Rearrangement Reactions and Structural Isomerization Studies

While specific studies on the rearrangement reactions and structural isomerization of this compound are not extensively documented in the literature, the structural features of the molecule allow for theoretical consideration of certain intramolecular transformations.

Aromatic compounds, particularly those with specific functional groups, can undergo various rearrangement reactions. For instance, the benzilic acid rearrangement is a well-known reaction of 1,2-diketones, which are not directly applicable to this benzoic acid derivative. quora.comwikipedia.orgwiley-vch.de However, other rearrangements involving substituent migration on a benzene ring could be hypothetically considered under specific reaction conditions, although no such instances have been reported for this particular compound.

Structural isomerization could potentially occur under harsh conditions, such as high temperatures or in the presence of strong acids or bases, leading to the migration of the fluoro, methoxy, or methyl groups around the aromatic ring. However, the stability of the C-F bond and the C-O and C-C bonds of the methoxy and methyl groups, respectively, to the aromatic ring makes such isomerizations unlikely under standard synthetic conditions.

It is important to note that while the synthesis of related polysubstituted benzoic acids has been described, detailed studies focusing on their rearrangement or isomerization are scarce. libretexts.orgresearchgate.net Any potential for such reactions would be highly dependent on the specific reaction conditions employed and the nature of any additional reagents present.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of published scientific literature reveals a notable absence of dedicated computational and theoretical studies focused specifically on the chemical compound this compound. While extensive research employing quantum chemical calculations is available for a variety of other substituted benzoic acids, this particular molecule does not appear to have been the subject of a detailed, publicly available investigation.

Computational chemistry is a powerful tool for elucidating the molecular properties and behavior of chemical compounds. Techniques such as Density Functional Theory (DFT) and ab initio calculations are routinely used to predict molecular structures, electronic properties, and vibrational spectra. These theoretical investigations provide fundamental insights that complement experimental findings.

For many analogous compounds, such as other fluoro- and methoxy-substituted benzoic acids, researchers have successfully used these methods to perform in-depth analyses. These studies typically include:

Optimized Molecular Geometries: Determining the most stable three-dimensional arrangement of atoms and predicting bond lengths and angles.

Electronic Structure Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Vibrational Spectroscopy Simulations: Calculating theoretical FTIR and FT-Raman spectra to aid in the assignment of experimental vibrational modes.

Despite the common application of these theoretical methods to similar structures, specific data sets for the optimized geometry, HOMO-LUMO gap, MEP surface, and theoretical vibrational frequencies for this compound are not present in the reviewed literature. Consequently, a detailed article adhering to the requested scientific outline cannot be generated at this time without the foundational data from such a computational study. The scientific community has published broad studies on the computational analysis of substituted benzoic acids, but the specific compound of interest is not included in these analyses.

Further research and dedicated computational studies would be required to produce the specific theoretical data necessary to populate the detailed sections and subsections requested.

Computational and Theoretical Studies on 4 Fluoro 3 Methoxy 5 Methylbenzoic Acid

Non-Linear Optical (NLO) Properties Investigations

Investigations into the non-linear optical properties of materials are crucial for the development of new technologies in areas such as telecommunications, optical computing, and data storage. Such studies on 4-Fluoro-3-methoxy-5-methylbenzoic acid would provide valuable insights into its potential for these applications.

Hyperpolarizability is a key parameter that quantifies the non-linear optical response of a molecule. Theoretical calculations, typically employing quantum chemical methods like Density Functional Theory (DFT), would be necessary to determine the first-order hyperpolarizability (β) of this compound. The results of these calculations would indicate the magnitude of the NLO response and the potential for second-harmonic generation.

No specific data on hyperpolarizability calculations for this compound is currently available in the reviewed literature.

No specific data on the dipole moment analysis for this compound is currently available in the reviewed literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and materials at the atomic level. For this compound, MD simulations could reveal important information about its dynamic properties in different environments.

The flexibility of the methoxy (B1213986), methyl, and carboxylic acid groups attached to the benzene (B151609) ring of this compound suggests that it can adopt various conformations. MD simulations in different solvents would be instrumental in exploring the conformational landscape of the molecule, identifying the most stable conformers, and understanding the energetic barriers between them. This knowledge is crucial for predicting its behavior in solution and its ability to interact with other molecules.

No specific studies on the conformational dynamics of this compound in solution were found.

The presence of hydrogen bond donors (the carboxylic acid group) and acceptors (the carboxylic acid and methoxy groups), as well as the aromatic ring, suggests that this compound can participate in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. MD simulations could elucidate the nature and strength of these interactions and predict how individual molecules might self-assemble or aggregate in solution or in the solid state. This is fundamental to understanding its crystal packing and macroscopic properties.

No research on the intermolecular interactions and aggregation behavior of this compound through molecular dynamics simulations has been published.

Solvent Effects on Molecular Properties and Reactivity Descriptors

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational studies on the effect of different solvents on this compound would provide a deeper understanding of its chemical behavior. This typically involves using implicit or explicit solvent models in quantum chemical calculations to determine how the solvent polarity and specific solvent-solute interactions affect properties such as the electronic structure, reactivity descriptors (like HOMO-LUMO gap, chemical potential, and hardness), and spectral characteristics.

No computational studies detailing the solvent effects on the molecular properties and reactivity descriptors of this compound were identified.

Polarizable Continuum Models (PCM)

There are no available research findings or data from studies applying Polarizable Continuum Models to this compound.

Impact on Reactivity Descriptors (Ionization Energy, Hardness, Electrophilicity)

There is no published data detailing the ionization energy, chemical hardness, or electrophilicity of this compound derived from computational studies.

Advanced Spectroscopic Characterization and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

While specific experimental NMR data for 4-Fluoro-3-methoxy-5-methylbenzoic acid is not widely available in the public domain, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds and the known effects of the substituents on the benzene (B151609) ring. The fluorine, methoxy (B1213986), and methyl groups, along with the carboxylic acid, create a distinct electronic environment that influences the resonance of each proton and carbon atom.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | 12.0 - 13.0 | s (broad) |

| Ar-H | 7.4 - 7.6 | m |

| Ar-H | 7.2 - 7.4 | m |

| OCH₃ | 3.8 - 4.0 | s |

| CH₃ | 2.2 - 2.4 | s |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 168 - 172 |

| C-F | 155 - 160 (d, ¹JCF) |

| C-OCH₃ | 145 - 150 |

| C-CH₃ | 120 - 125 |

| C-COOH | 128 - 132 |

| Ar-CH | 115 - 120 (d) |

| Ar-CH | 110 - 115 (d) |

| OCH₃ | 55 - 60 |

| CH₃ | 15 - 20 |

Note: These are predicted values and may differ from experimental results. 'd' denotes a doublet due to fluorine coupling.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would show correlations between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to unambiguously link the aromatic proton signals to their corresponding aromatic carbon signals, and the methyl and methoxy proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular structure. For instance, correlations would be expected between the methyl protons and the adjacent aromatic carbons, and between the methoxy protons and the carbon atom to which the methoxy group is attached.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, fluorine, and oxygen atoms. The expected exact mass for C₈H₇FO₃ would be a key data point for its identification.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (as CO₂ or COOH), the methyl group from the methoxy moiety, and potentially rearrangements involving the aromatic ring. Analysis of these fragments would further corroborate the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.

While no public crystal structure data for this compound is currently available, such an analysis would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules in the solid state. This would offer an unambiguous confirmation of the molecular structure.

Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in the solid state is fundamental to understanding a compound's physical properties. For carboxylic acids like this compound, crystal packing is predominantly governed by the formation of strong hydrogen bonds. While specific crystallographic data for this compound is not publicly available, its structure can be inferred from closely related analogues, such as 3-Fluoro-4-methylbenzoic acid. researchgate.net

In the crystal structure of 3-Fluoro-4-methylbenzoic acid, molecules arrange into centrosymmetric dimers through classic O—H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.net This dimerization is a hallmark of most benzoic acid derivatives in the solid state. It is highly probable that this compound adopts a similar supramolecular assembly, where two molecules are linked in a head-to-head fashion. These dimeric units then pack into a stable, three-dimensional lattice. The precise packing of these dimers would be influenced by weaker intermolecular interactions involving the fluorine, methoxy, and methyl substituents on the benzene ring.

The table below presents the crystallographic data for the analogous compound, 3-Fluoro-4-methylbenzoic acid, which illustrates the typical parameters for this class of molecules. researchgate.net

Table 1: Crystal Data and Structure Refinement for 3-Fluoro-4-methylbenzoic acid

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₇FO₂ |

| Formula Weight | 154.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) | 92.50 (2) |

| Volume (ų) | 696.98 (16) |

| Z | 4 |

Data sourced from an analogous compound to illustrate typical crystal parameters. researchgate.net

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state describes the spatial arrangement of its atoms. For this compound, the key conformational feature is the orientation of the carboxylic acid group relative to the benzene ring.

Based on studies of similar structures, such as 3-Fluoro-4-methylbenzoic acid, the molecule is expected to be nearly planar. researchgate.net The benzene ring itself is inherently flat, and the attached carboxylic acid group typically exhibits only a small dihedral angle with respect to the ring. In the case of 3-Fluoro-4-methylbenzoic acid, this dihedral angle is a mere 6.2 (1)°. researchgate.net This planarity is the most energetically favorable conformation, minimizing steric hindrance. The methoxy group's orientation will also be a determining factor, though it often lies close to the plane of the benzene ring to maximize electronic conjugation.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to complement experimental X-ray data and predict the most stable conformations. nih.govresearchgate.net Such analyses for related molecules confirm that low-energy conformations generally maintain the planarity between the aromatic ring and the carboxyl group. nih.gov Therefore, in the crystalline state, this compound is predicted to exist in a conformation where the atoms of the carboxylic acid group are nearly coplanar with the substituted benzene ring.

Applications in Chromatographic Method Development

Use as a Reference Standard in HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable analytical techniques for separating, identifying, and quantifying chemical compounds. The accuracy of these methods relies on the use of well-characterized reference standards. A reference standard is a highly purified compound used as a measurement benchmark.

While not explicitly designated as a formal standard, this compound possesses the requisite qualities for such an application. Chemical suppliers provide this compound with a high degree of purity, often greater than 97% or 98%. ossila.com This high purity, coupled with its stable, solid nature, makes it an ideal candidate for use as a reference standard in the development and validation of chromatographic assays. It can be used to determine the retention time and response factor for itself or for the quantification of impurities in related derivatives.

Table 2: Properties of this compound Supporting its Use as a Reference Standard

| Property | Description | Relevance |

|---|---|---|

| High Purity | Typically available at >97% or >98% purity. ossila.com | Ensures accuracy and reliability in quantitative analysis. |

| Chemical Identity | Structure confirmed by spectroscopic methods. | Guarantees that the chromatographic peak corresponds to the correct molecule. |

| Physical State | A stable white crystalline powder at room temperature. ossila.com | Allows for accurate weighing and preparation of standard solutions. |

| Molecular Weight | 184.16 g/mol | Essential for calculating concentrations for calibration curves. |

Development of Separation and Purification Protocols for Derivatives

This compound serves as a key building block in organic synthesis for the creation of more complex molecules and active pharmaceutical ingredients. ossila.com For example, its carboxylic acid functional group can be readily converted into an ester, such as this compound methyl ester, or an amide. sigmaaldrich.comchemscene.com

During these synthetic transformations, the reaction mixture will invariably contain the desired product alongside unreacted starting materials, reagents, and potential side products. Consequently, the development of robust separation and purification protocols is critical. Chromatographic techniques are central to this process.

Column Chromatography: Often used for large-scale purification to isolate the main product from the crude reaction mixture.

High-Performance Liquid Chromatography (HPLC): Employed for both analytical monitoring of reaction progress and for preparative purification to achieve very high purity of the final derivative.

Gas Chromatography (GC): Suitable for the analysis and purification of volatile derivatives of the parent acid.

The development of these methods involves selecting appropriate stationary phases (e.g., silica, C18) and mobile phases (solvents) to achieve optimal separation between the target derivative and any impurities. The structural and polarity differences introduced by the synthetic modifications on the this compound scaffold form the basis for this chromatographic separation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Fluoro-4-methylbenzoic acid |

| This compound methyl ester |

| 4-bromo-3-(methoxymethoxy) benzoic acid |

Role As a Chemical Building Block in Specialized Synthesis

Synthesis of Advanced Fluorinated Organic Scaffolds

The presence of a fluorine atom is a key feature that imparts unique properties to organic molecules, including altered acidity, lipophilicity, and metabolic stability. Consequently, 4-fluoro-3-methoxy-5-methylbenzoic acid is an important starting material for the construction of complex fluorinated organic structures.

While direct synthesis of bicyclic heterocycles from this compound is not extensively documented in the provided search results, a related compound, 4-fluoro-3-methylbenzoic acid, serves as a precursor for such structures. ossila.com The methyl group on this analog can be functionalized, for instance through benzylic bromination, to create a reactive site for subsequent cyclization reactions to form bicyclic systems. ossila.com This suggests a potential synthetic pathway where the methyl group of this compound could be similarly functionalized to facilitate the formation of bicyclic heterocyclic scaffolds.

This compound and its derivatives are instrumental in the synthesis of complex aromatic systems. The reactivity of the aromatic ring, influenced by its substituents, allows for the introduction of additional functionalities and the construction of larger, more intricate molecular architectures. For example, related fluorinated benzoic acids can undergo reactions like Friedel-Crafts acylation after conversion of the carboxylic acid to a more reactive acyl chloride. ossila.com This highlights the potential for this compound to be used in building complex biaryl or other poly-aromatic structures, which are common motifs in medicinally and materially relevant molecules.

Development of Compounds with Potential Biological Interest (Excluding Clinical Outcomes)

The structural motifs present in this compound are frequently found in biologically active compounds. Its utility as a scaffold is therefore of significant interest in the discovery and development of new molecules with potential therapeutic or agrochemical applications.

Fluorinated benzoic acids are recognized as important building blocks in medicinal chemistry and drug discovery. ossila.comossila.com The incorporation of fluorine can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties. While specific drug candidates derived directly from this compound are not detailed in the search results, the analogous compound 3-fluoro-4-methoxybenzoic acid is used as an intermediate in synthesizing compounds for potential Alzheimer's disease treatment. ossila.com This underscores the potential of substituted fluorobenzoic acids in generating novel leads for various therapeutic areas.

The development of enzyme inhibitors is a major focus of pharmaceutical research. The search results indicate that a library of potential farnesyltransferase inhibitors was synthesized using a related compound, 4-fluoro-3-methylbenzoic acid, demonstrating the utility of such scaffolds in creating molecules that can modulate enzyme activity. ossila.com Although direct examples for this compound are not provided, its structural features make it a suitable candidate for designing inhibitors that can fit into specific enzyme active sites.

Certain fluorinated and methoxy-substituted benzoic acids have applications in the agrochemical industry. chemimpex.com For instance, 3-fluoro-4-methoxybenzoic acid is used in the formulation of herbicides and pesticides. chemimpex.com Additionally, a metabolite of the pyrethroid pesticide cyfluthrin (B156107) is 4-fluoro-3-phenoxybenzoic acid, highlighting the relevance of the fluorobenzoic acid moiety in this field. ca.govca.gov This suggests that this compound could serve as a valuable starting material for the synthesis of new agrochemicals. An imidazopyridine analogue based on 4-fluoro-3-methylbenzoic acid has shown potent anticoccidial activity, further illustrating the potential of this class of compounds in agricultural applications. ossila.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Mention |

| This compound | 1427418-74-3 | C₉H₉FO₃ | 184.16 | Research chemical building block. bldpharm.com |

| 4-Fluoro-3-methylbenzoic acid | 403-15-6 | C₈H₇FO₂ | 154.14 | Building block for APIs, precursor for bicyclic heterocycles. ossila.comsigmaaldrich.com |

| 3-Fluoro-4-methoxybenzoic acid | 403-20-3 | C₈H₇FO₃ | 170.14 | Intermediate for pharmaceuticals (anti-inflammatory, analgesic, Alzheimer's), agrochemicals. ossila.comchemimpex.com |

| 4-Fluoro-2-methoxybenzoic acid | 395-82-4 | C₈H₇FO₃ | 170.14 | Building block in organic synthesis. cymitquimica.com |

| 4-Fluoro-3-methoxybenzaldehyde | 128495-46-5 | C₈H₇FO₂ | 154.14 | Chemical intermediate. |

| 4-Fluoro-3-phenoxybenzoic acid | N/A | C₁₃H₉FO₃ | 232.21 | Metabolite of pyrethroid pesticides. ca.govca.gov |

| This compound methyl ester | 950525-97-0 | C₁₀H₁₁FO₃ | 198.19 | Versatile small molecule scaffold. chemscene.comcymitquimica.com |

Chemical Scaffolds for Investigating Molecular Interactions with Biological Targets

The structure of this compound is emblematic of scaffolds used in medicinal chemistry to probe and modulate the activity of biological targets. acs.org Substituted benzoic acids are fundamental components in the design of therapeutic agents. nih.gov The fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability of a drug candidate. The methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the methyl group can provide beneficial steric interactions within a protein's binding pocket.

Although specific studies detailing the use of this compound in investigating molecular interactions with biological targets are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest its utility. For instance, fluorinated benzoic acid derivatives are known to be used in the development of inhibitors for enzymes like cyclooxygenase (COX). Computational docking and quantitative structure-activity relationship (QSAR) models are often employed to predict the binding of such fluorinated compounds to protein targets. The unique substitution pattern of this compound could be leveraged to create focused libraries of compounds for screening against various biological targets, such as kinases, proteases, or nuclear receptors. openmedicinalchemistryjournal.comnih.gov The carboxylic acid handle provides a convenient point for amide bond formation, allowing for the attachment of amino acids or other pharmacophores to explore the chemical space around a biological target. nih.gov

Applications in Material Science Research

The properties endowed by the fluorine and methoxy substituents also position this compound as a candidate for applications in material science.

Precursor for Advanced Polymers and Coatings

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. Benzoic acid derivatives can be utilized as monomers or modifying agents in the synthesis of polyesters and polyamides. The incorporation of fluorine, such as that present in this compound, into polymer backbones can significantly enhance their performance characteristics. mdpi.com For example, the presence of fluorine can lead to increased hydrophobicity, which is a desirable property for creating water-repellent coatings. mdpi.com While direct polymerization of this compound is not widely reported, its structural features are analogous to other fluorinated monomers used in the synthesis of high-performance polymers.

Synthesis of Functionalized Materials with Tunable Properties

The synthesis of functionalized materials with precisely controlled properties is a major focus of modern material science. Substituted benzoic acids can be used to functionalize surfaces or nanoparticles, thereby tuning their chemical and physical properties. nih.gov For instance, benzoic acid derivatives have been used to create self-assembled monolayers on various substrates. mdpi.com The presence of the fluorine atom in this compound could be exploited to create surfaces with low friction or anti-fouling properties. Furthermore, the boronic acid derivative, 4-Fluoro-3-methoxy-5-methylphenylboronic acid, is commercially available and can participate in Suzuki-Miyaura cross-coupling reactions. chemimpex.comsigmaaldrich.com This opens up avenues for the synthesis of complex, functionalized materials where the 4-fluoro-3-methoxy-5-methylphenyl moiety is incorporated into larger conjugated systems for applications in organic electronics or as fluorescent probes.

Future Research Directions and Unexplored Avenues for 4 Fluoro 3 Methoxy 5 Methylbenzoic Acid

The unique substitution pattern of 4-Fluoro-3-methoxy-5-methylbenzoic acid, featuring a fluorine atom, a methoxy (B1213986) group, and a methyl group on the aromatic ring, presents a rich landscape for future scientific investigation. The interplay of these functional groups offers intriguing possibilities across various domains of modern chemistry. This article explores potential future research directions, focusing on advanced synthetic methodologies, novel reactivity patterns, and applications in materials science.

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

| Method | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃/CH₂Cl₂ | 0–25°C | 45–60 | |

| DoM Fluorination | LDA/THF, Selectfluor® | −78°C to RT | 70–85 | |

| Suzuki Coupling | Pd(PPh₃)₄/DME-H₂O | 80°C | 50–75 |

Key Considerations:

- Steric hindrance from the methyl group may reduce yields in Friedel-Crafts reactions.

- Fluorination efficiency depends on the leaving group’s position and solvent polarity .

How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR:

- Methoxy group (OCH₃): Singlet at ~δ 3.8–4.0 ppm (¹H); ~δ 55–60 ppm (¹³C).

- Methyl group (CH₃): Singlet at ~δ 2.3–2.5 ppm (¹H); ~δ 20–25 ppm (¹³C).

- Fluorine coupling: Splitting patterns in aromatic protons (e.g., doublets for para-fluoro substituents) .

- IR Spectroscopy:

- Carboxylic acid (COOH): Broad O-H stretch at ~2500–3300 cm⁻¹, C=O at ~1680–1720 cm⁻¹.

- Methoxy C-O stretch: ~1250 cm⁻¹ .

Q. Table 2: Key NMR Assignments

| Proton/Group | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |

|---|---|---|---|

| COOH | ~12.5 | ~170 | Broad singlet |

| OCH₃ | 3.85 | 56.2 | Singlet |

| CH₃ (C-5) | 2.35 | 22.4 | Singlet |

| Aromatic H (C-2) | 7.25 | 118.5 | Doublet (J = 8 Hz) |

What challenges arise in the purification of this compound, and what methods are effective?

Level: Basic

Methodological Answer:

- Challenges:

- Low solubility in non-polar solvents due to the carboxylic acid group.

- Co-elution of byproducts (e.g., di-substituted isomers) during chromatography.

- Solutions:

- Recrystallization: Use ethanol/water mixtures (1:3 v/v) at 60°C to exploit solubility differences .

- Column Chromatography: Employ gradient elution (hexane:ethyl acetate 4:1 to 1:1) with 0.1% acetic acid to suppress tailing .

Q. Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | <1 |

| Ethanol | 15–20 |

| DCM | 30–40 |

How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic acyl substitution reactions?

Level: Advanced

Methodological Answer:

The electron-withdrawing fluoro group activates the carbonyl toward nucleophilic attack, while the methoxy group (electron-donating) deactivates the ring but directs electrophiles to specific positions.

Q. Table 4: Substituent Effects on Reaction Rates

| Substituent | Relative Rate (vs. H) | Preferred Reaction Site |

|---|---|---|

| -F | 1.5–2.0 | Ortho/para to COOH |

| -OCH₃ | 0.3–0.5 | Meta to COOH |

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Level: Advanced

Methodological Answer:

- SHELX Refinement:

- Key Parameters:

- R-factor < 5% for reliable assignment of substituent positions.

- Hydrogen bonding networks (e.g., COOH dimers) validate packing motifs .

What are the implications of steric and electronic effects in the design of derivatives for biological activity screening?

Level: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Synthetic Modifications:

- Replace COOH with bioisosteres (e.g., tetrazole) to improve bioavailability.

- Introduce halogens (Br, I) for radio-labeling in pharmacokinetic studies .

Q. Table 6: Biological Activity of Analogues

| Derivative | IC₅₀ (µM) | Target |

|---|---|---|

| 4-Fluoro-3-methoxy-5-Me | 12.3 | COX-2 Inhibition |

| 5-Iodo-4-Fluoro-3-MeO | 8.7 | EGFR Kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.